4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVPFZMWENLWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191668-31-2 | |
| Record name | 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Paal-Knorr Condensation and Intermediate Functionalization
The foundational route described in patents US-6545153-B1 and AU2002222430B2 employs methyl cyanoacetate as the starting material, proceeding through eight operations to yield 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid. The critical Paal-Knorr condensation step involves reacting a 1,3,5-tricarbonyl intermediate with ammonium acetate under reflux in acetic acid, achieving cyclization to form the pyrrole ring. Subsequent functionalization introduces the 4-fluorophenyl group via Suzuki-Miyaura coupling, utilizing palladium catalysts and aryl boronic acids.
This method’s stereochemical control is enhanced through a ruthenium-catalyzed asymmetric hydrogenation step, which establishes the chiral centers in the tetrahydro-pyran-2-yl ethyl side chain. The final carboxylation employs potassium tert-butoxide in dimethylformamide (DMF) at 80°C, yielding the target carboxylic acid with >95% purity after recrystallization.
Optimization of Borane Reductions and Solvent Systems
A significant improvement over prior art lies in replacing costly chiral precursors with a borane-mediated diastereoselective reduction. The US20020133026A1 patent details the use of borane-dimethyl sulfide complex in tetrahydrofuran (THF) at −20°C, achieving a 92:8 diastereomeric ratio. Solvent optimization studies demonstrate that THF outperforms dichloromethane or ethyl acetate in minimizing byproducts such as over-reduced pyrrolidine derivatives.
Solvent-Free Three-Component Synthesis
Mechanochemical Activation and Green Chemistry
A solvent-free methodology reported in PMC7582317 utilizes L-tryptophan, 4-fluorobenzaldehyde, and ethyl acetoacetate in a ball-milling apparatus. The absence of solvent reduces reaction time from 24 hours (conventional heating) to 4 hours, with a yield increase from 68% to 89%. This approach leverages mechanochemical activation to facilitate the Hantzsch-type cyclocondensation, producing the pyrrole core without requiring inert atmospheres or metal catalysts.
Scope and Limitations
While adaptable to diverse aryl aldehydes, this method shows reduced efficiency with electron-deficient substituents on the aldehyde. For 4-fluorophenyl incorporation, optimal results are achieved at a 1:1.2:1 molar ratio of amino acid:aldehyde:ketoester. The absence of solvent simplifies purification, as crude products are washed with cold ethanol to remove unreacted starting materials.
One-Pot Catalytic Strategies
Hydrogenation Cascades Using Heterogeneous Catalysts
The CN113845459A patent outlines a one-pot synthesis starting from 2-(4-fluorobenzoyl)malononitrile, employing sequential hydrogenation steps with palladium on carbon (Pd/C) and Raney nickel. Key stages include:
-
First Reduction : Pd/C (10 wt%) in THF under H₂ (0.01 MPa) at 47°C for 9 hours, converting the nitrile to an amine intermediate.
-
Second Reduction : Raney nickel in aqueous THF at 20°C for 16 hours, facilitating cyclization to the pyrrole ring.
This method achieves an overall yield of 78% with 96.2% purity, avoiding intermediate isolation and reducing waste generation by 40% compared to stepwise protocols.
Comparative Analysis of Metal Catalysts
A systematic evaluation of catalysts reveals Pd/C as superior to platinum or rhodium variants in the first reduction phase, while Raney nickel’s high surface area (150 m²/g) ensures efficient dehalogenation in the second step.
Methodological Comparison and Industrial Scalability
Yield and Purity Across Approaches
Cost-Benefit Considerations
The one-pot method reduces raw material costs by 30% compared to multi-step routes, primarily by eliminating chiral auxiliaries and expensive palladium ligands. However, the solvent-free approach offers the lowest environmental impact, with an E-factor (kg waste/kg product) of 1.2 versus 5.8 for traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)-1H-pyrrole-3-aldehyde.
Reduction: Formation of 4-(4-fluorophenyl)-1H-pyrrole-3-methanol.
Substitution: Formation of halogenated derivatives like 4-(4-fluorophenyl)-1H-pyrrole-3-bromide.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antihyperlipidemic Agent:
One of the primary applications of 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid is as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme plays a crucial role in cholesterol synthesis, making the compound useful as a hypolipidemic and hypocholesterolemic agent. Its effectiveness in lowering cholesterol levels positions it as a potential therapeutic agent for managing hyperlipidemia and related cardiovascular diseases .
Antitubercular Activity:
Recent studies have highlighted the compound's potential in combating tuberculosis. Specifically, derivatives of pyrrole-2-carboxamides, including those with fluorophenyl moieties, exhibited potent anti-tuberculosis activity with minimal cytotoxicity. The structure-activity relationship (SAR) studies indicated that modifications in the pyrrole ring significantly enhanced their efficacy against Mycobacterium tuberculosis .
Gastroesophageal Reflux Disease Treatment:
this compound has been explored for its role as a potassium-competitive acid blocker (P-CAB). Compounds derived from this structure demonstrated significant inhibitory action on gastric acid secretion, making them suitable candidates for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methodologies, including cyclization reactions and asymmetric hydrogenation techniques. These synthetic routes allow for the introduction of different substituents that can modulate the biological activity of the compound. For instance, modifications at the 2-position of the pyrrole ring have been shown to influence pharmacokinetic properties such as absorption and metabolism, which are critical for drug development .
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A series of pyrrole-3-carboxylate derivatives were synthesized and evaluated for their antibacterial and antifungal properties. The presence of heterocyclic rings was found to enhance their biological activity against various pathogens, suggesting a promising avenue for developing new antimicrobial agents .
Fluorescent Probes in Drug Discovery
The ability of this compound to form fluorescent derivatives has implications in drug discovery. These fluorescent ligands can be utilized in high-throughput screening assays to identify selective inhibitors for therapeutic targets such as cyclooxygenase-2 (COX-2). The optimization of these fluorescent compounds could lead to novel anti-inflammatory agents .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic Acid Methyl Ester (CAS: 188524-67-6)
- Structural Differences : Chlorine replaces fluorine on the phenyl ring, and a methyl ester substitutes the carboxylic acid.
- Impact : The chloro group increases lipophilicity (Cl vs. F: logP difference ≈ 0.7–1.0), while the ester moiety reduces polarity compared to the free acid .
- Applications: Not explicitly stated, but ester derivatives are often used as prodrugs or synthetic intermediates.
5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid (Metabolite M-II)
- Structural Differences : Fluorophenyl group at the 5-position instead of 4-position.
- Impact: Altered steric and electronic properties may influence metabolic stability and binding interactions. This compound is a secondary metabolite of vonoprazan, a potassium-competitive acid blocker .
Fluorophenyl-Substituted Heterocycles with Carboxylic Acid Groups
Key Observations :
- Scaffold Diversity : While this compound has a simple pyrrole backbone, analogs like pyrimidines or pyrazoles exhibit enhanced ring complexity, which can modulate target selectivity .
- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance metabolic stability and influence acidity (pKa of carboxylic acid varies with adjacent substituents).
Pharmacologically Relevant Derivatives
5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic Acid Phenylamide
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide
- It demonstrates low binding affinity (−9.0 kcal/mol) for Anopheles gambiae KFase .
Biologische Aktivität
4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₈FNO₂
- Molecular Weight : 207.18 g/mol
The compound features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has demonstrated activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In vitro assays indicated that derivatives of pyrrole exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Antitubercular Activity
The compound has shown promising results in the fight against tuberculosis (TB). Studies focusing on pyrrole derivatives have revealed that compounds with similar structures exhibit potent anti-TB activity.
- Key Findings : Compounds with a fluorophenyl moiety have been associated with enhanced anti-TB activity, with MIC values reported as low as .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the integrity of bacterial cells, leading to cell death.
Study on Antimicrobial Efficacy
A study evaluated the efficacy of various pyrrole derivatives against resistant strains of bacteria. The results indicated that modifications at the para position significantly influenced antimicrobial potency.
- Study Design : The study involved synthesizing several derivatives and testing their activity against clinical isolates.
Results Summary:
- Compounds with electron-withdrawing groups, such as fluorine, showed increased potency compared to those with electron-donating groups.
Cytotoxicity Assessment
In addition to antimicrobial properties, cytotoxicity assays were conducted to evaluate the safety profile of this compound.
| Compound | CC₅₀ (µM) | Remarks |
|---|---|---|
| This compound | >100 | Low toxicity |
| Control (Auranofin) | <10 | High toxicity |
The compound exhibited low cytotoxicity with a CC₅₀ value greater than 100 µM, indicating a favorable safety profile for further development .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid, and how can purity be maximized?
- Methodology :
- Step 1 : Start with a Knorr pyrrole synthesis or a condensation reaction between a fluorophenyl-substituted amine and a diketone precursor. For example, use 4-fluoroaniline and a β-keto ester under acidic conditions to form the pyrrole ring .
- Step 2 : Hydrolyze the ester group to the carboxylic acid using NaOH or LiOH in aqueous THF/ethanol at 60–80°C for 6–12 hours .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm the pyrrole ring substitution pattern (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 160–170 ppm for carboxylic acid carbonyl) .
- FT-IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 220.06 for C₁₁H₈FNO₂) .
Q. What are the critical factors in designing a robust purification protocol for this compound?
- Considerations :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution and switch to ethanol/water for recrystallization to avoid residual solvents .
- Chromatography : Optimize mobile phase ratios (e.g., 3:7 ethyl acetate/hexane) to separate the carboxylic acid from unreacted starting materials .
- Stability : Store the purified compound at 4°C under inert gas to prevent decarboxylation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of fluorophenyl-substituted heterocyclic carboxylic acids?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for pH variations in media, as carboxylic acids may ionize differently .
- Structure Confirmation : Re-validate compound identity via X-ray crystallography (as in pyrazole analogs ) to rule out structural misassignment.
- Meta-Analysis : Compare IC₅₀ values across studies using standardized statistical models (e.g., ANOVA with post-hoc Tukey tests) .
Q. What computational approaches are suitable for predicting the reactivity and interaction sites of this compound with biological targets?
- Strategies :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. Focus on the carboxylic acid’s hydrogen-bonding potential with active-site residues .
- DFT Calculations : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions on the pyrrole ring .
- MD Simulations : Simulate binding stability in aqueous environments (GROMACS) to assess solvation effects on bioavailability .
Q. How does the substitution pattern on the pyrrole ring influence the compound’s physicochemical properties and bioactivity?
- Analysis :
- Electron-Withdrawing Effects : The 4-fluorophenyl group increases ring electron deficiency, enhancing electrophilic reactivity at the 3-carboxylic acid position .
- Bioactivity : Compare analogs (e.g., methyl ester vs. free acid) in enzymatic assays. For example, esterification reduces polarity, improving membrane permeability but decreasing target affinity .
- Table : Physicochemical Properties vs. Substitution
| Substituent Position | logP | Solubility (mg/mL) | IC₅₀ (μM, COX-2) |
|---|---|---|---|
| 3-COOH, 4-FPh | 1.2 | 0.8 | 12.3 |
| 3-COOEt, 4-FPh | 2.5 | 0.2 | 28.7 |
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Resolution :
- Experimental Replication : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 260 nm). Account for pH-dependent ionization of the carboxylic acid group .
- Literature Review : Cross-reference with structurally similar compounds (e.g., pyrazole-3-carboxylic acids) to identify trends in solvent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
